A Technical Guide to the Physical and Chemical Properties of tert-Butyl (2-amino-6-fluorophenyl)carbamate
A Technical Guide to the Physical and Chemical Properties of tert-Butyl (2-amino-6-fluorophenyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract and Strategic Significance
tert-Butyl (2-amino-6-fluorophenyl)carbamate, identified by CAS No. 954239-11-3, is a highly functionalized aromatic amine derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure incorporates three key features that render it a valuable synthetic building block: a nucleophilic aromatic amine, a sterically accessible fluorine substituent, and a tert-butoxycarbonyl (Boc) protected amine. This strategic arrangement allows for sequential and site-selective chemical modifications.
The presence of the fluorine atom is particularly noteworthy, as fluorination is a widely employed strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[1] The Boc-protecting group enables the selective reaction of the free aniline amine, after which it can be efficiently removed under acidic conditions to unmask the second amine for further derivatization. Consequently, this compound serves as a critical intermediate in the synthesis of complex fluorinated molecules, especially in the development of kinase inhibitors for oncological research.[1][2] This guide provides a comprehensive overview of its known physical and chemical properties, representative synthetic and analytical protocols, and its applications in modern drug discovery.
Chemical Identity and Structure
The molecular architecture of tert-Butyl (2-amino-6-fluorophenyl)carbamate is foundational to its synthetic utility. The ortho-positioning of the free amino group and the fluorine atom relative to the Boc-protected amine dictates the steric and electronic environment for subsequent chemical transformations.
Caption: 2D structure of tert-Butyl (2-amino-6-fluorophenyl)carbamate.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | tert-butyl N-(2-amino-6-fluorophenyl)carbamate |
| CAS Number | 954239-11-3[1][2] |
| Molecular Formula | C₁₁H₁₅FN₂O₂[1][2] |
| Molecular Weight | 226.25 g/mol [1][2][3][4] |
| MDL Number | MFCD09701254[1][2] |
Physical Properties
The physical characteristics of the compound are essential for its handling, storage, and application in synthetic protocols.
Table 2: Summary of Physical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white solid | Inferred from similar compounds[5] |
| Solubility | Soluble in common organic solvents | Inferred from chloro-analog[6] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Storage | 2-8°C, under inert atmosphere, keep dry[1][2] | MySkinRecipes[1][2] |
Chemical Properties and Reactivity
The Boc Protecting Group: A Gateway to Selectivity
The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis due to its stability in a wide range of reaction conditions, including basic and nucleophilic environments.[7] Its primary function in this molecule is to differentiate the reactivity of the two amino groups. The Boc group can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. This deprotection step is typically clean and high-yielding, liberating isobutylene and carbon dioxide as byproducts.
Caption: General reaction scheme for the acid-catalyzed deprotection of the Boc group.
Reactivity of the Free Aryl Amine
The unprotected amine at the 2-position is a typical aniline and serves as the primary reactive site for nucleophilic attack or coupling reactions. Its reactivity allows for a variety of transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex structures.
The Role of the Fluorine Substituent
The fluorine atom at the 6-position exerts a significant electronic and steric influence. Its electron-withdrawing nature decreases the basicity of the adjacent free amino group. In a drug development context, the C-F bond is exceptionally stable, making the aromatic ring resistant to oxidative metabolism at that position, which can lead to an improved pharmacokinetic profile.[1]
Stability and Incompatibilities
The compound is generally stable under standard storage conditions.[1][2] However, it is incompatible with strong acids, which will cleave the Boc group, and strong oxidizing agents.[5][8] Hazardous decomposition upon combustion may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF).[5]
Representative Experimental Protocols
The following protocols are representative methodologies based on standard organic chemistry practices for the synthesis and characterization of Boc-protected anilines.
Representative Synthesis Workflow
The synthesis of tert-Butyl (2-amino-6-fluorophenyl)carbamate would logically proceed from the corresponding diamine. The key challenge is achieving selective mono-protection. This can often be accomplished by controlling the stoichiometry of the protecting agent and leveraging differences in the electronic or steric environment of the two amines.
Caption: A typical experimental workflow for the synthesis and validation of the target compound.
Protocol: Selective Mono-Boc Protection of 3-Fluorobenzene-1,2-diamine
-
Rationale: This procedure utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent. By using a slight sub-stoichiometric amount of (Boc)₂O relative to the diamine and running the reaction at a controlled temperature, the formation of the di-protected byproduct can be minimized. Dichloromethane (DCM) is a common solvent for this transformation due to its inertness and ability to dissolve both the starting materials and product.
-
Materials:
-
3-Fluorobenzene-1,2-diamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
-
-
Procedure:
-
Dissolve 3-fluorobenzene-1,2-diamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve di-tert-butyl dicarbonate (0.95 eq) in a minimal amount of DCM.
-
Add the (Boc)₂O solution dropwise to the stirred diamine solution over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 30% ethyl acetate in hexanes) to isolate the desired mono-protected product.
-
Structural Characterization Protocol
-
Rationale: Confirmation of the product's identity and purity is critical. Mass spectrometry (MS) confirms the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the success of the selective protection.
-
Procedure:
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.
-
Expect to observe a peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 227.25.
-
-
¹H NMR Spectroscopy:
-
Dissolve ~5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the proton NMR spectrum on a 300 MHz or higher spectrometer.
-
Expected signals would include: a singlet around 1.5 ppm integrating to 9H (the tert-butyl group), distinct signals in the aromatic region (6-8 ppm) for the phenyl protons, and broad singlets for the two NH protons (one for -NH₂ and one for -NHBoc).
-
-
¹³C NMR Spectroscopy:
-
Using the same sample, acquire the carbon NMR spectrum.
-
Expected signals would include: a signal around 28 ppm for the methyl carbons of the Boc group, a signal around 80 ppm for the quaternary carbon of the Boc group, and multiple distinct signals in the aromatic region (110-150 ppm).
-
-
Applications in Drug Discovery
The primary value of tert-Butyl (2-amino-6-fluorophenyl)carbamate lies in its role as a versatile intermediate.[1] Its structure is pre-disposed for the synthesis of heterocyclic compounds, which are ubiquitous in pharmaceuticals. For instance, the two amino groups can be used to construct fused ring systems. Its most prominent application is in the synthesis of kinase inhibitors, where the aniline moiety often serves as a key pharmacophore for binding to the hinge region of the kinase enzyme.[1][2] The ability to selectively functionalize the free amine before revealing the second allows for the construction of complex molecular scaffolds with precise control.
Safety and Handling
-
Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][8] Avoid inhalation of dust and contact with skin and eyes.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place, refrigerated at 2-8°C.[1][2] Storing under an inert atmosphere is recommended to prevent degradation.[8]
-
Hazards: While specific toxicity data for this isomer is limited, related compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][10] Therefore, similar precautions should be taken.
References
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MySkinRecipes. Tert-butyl(2-amino-6-fluorophenyl)carbamate. [Link]
-
PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. [Link]
-
PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]
-
Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
MySkinRecipes. Tert-butyl(2-amino-6-fluorophenyl)carbamate. [Link]
-
Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
-
PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
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